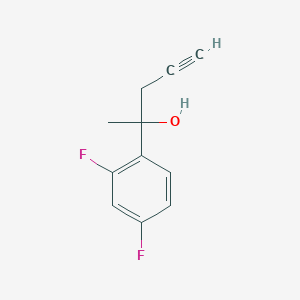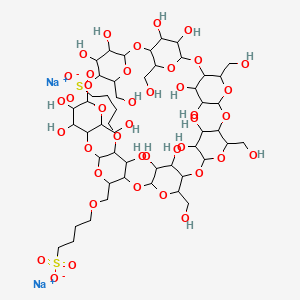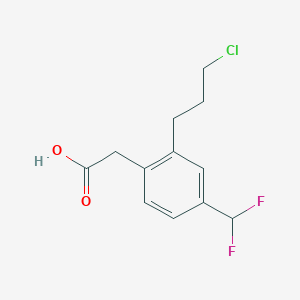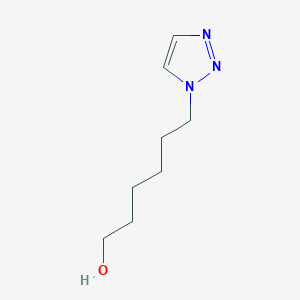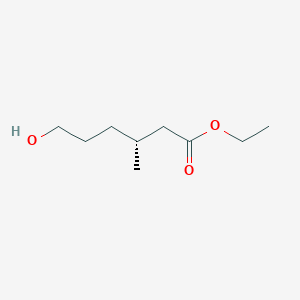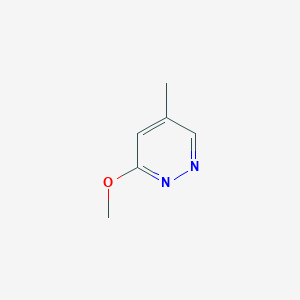![molecular formula C15H11NO4 B11928186 1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B11928186.png)
1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds that play a significant role in various biological processes and have been extensively studied for their pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate, followed by a ligand-free copper-catalyzed condensation/coupling/deformylation cascade process . This method is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of HIV-1 integrase.
Medicine: Investigated for its anticancer, antimalarial, and anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes and pigments due to its stable indole core.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit HIV-1 integrase by chelating with two Mg²⁺ ions within the enzyme’s active site . This inhibition prevents the integration of viral DNA into the host genome, thereby impeding viral replication. The molecular targets and pathways involved include the DDE motif of the integrase enzyme, which is crucial for its catalytic activity.
Comparación Con Compuestos Similares
- Indole-2-carboxylic acid
- Indole-3-carboxylic acid
- Indole-2-carboxamide
Comparison: 1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid is unique due to its dual carboxylic acid groups, which enhance its binding affinity to enzyme active sites. Compared to indole-2-carboxylic acid, it exhibits higher potency in enzyme inhibition due to the additional carboxymethyl group. Indole-3-carboxylic acid and indole-2-carboxamide, while structurally similar, do not possess the same level of enzyme inhibitory activity .
Propiedades
Fórmula molecular |
C15H11NO4 |
|---|---|
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
1-(carboxymethyl)benzo[g]indole-2-carboxylic acid |
InChI |
InChI=1S/C15H11NO4/c17-13(18)8-16-12(15(19)20)7-10-6-5-9-3-1-2-4-11(9)14(10)16/h1-7H,8H2,(H,17,18)(H,19,20) |
Clave InChI |
AKGLRHRNGGDMDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2N(C(=C3)C(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


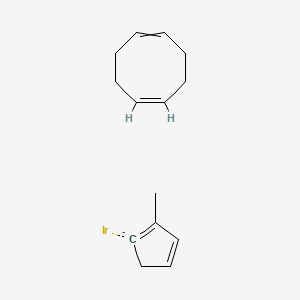
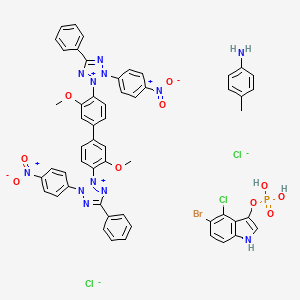



![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)
![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)
